sodium;hypochlorite;pentahydrate sodium;hypochlorite;pentahydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576555
InChI: InChI=1S/ClO.Na.5H2O/c1-2;;;;;;/h;;5*1H2/q-1;+1;;;;;
SMILES:
Molecular Formula: ClH10NaO6
Molecular Weight: 164.52 g/mol

sodium;hypochlorite;pentahydrate

CAS No.:

Cat. No.: VC13576555

Molecular Formula: ClH10NaO6

Molecular Weight: 164.52 g/mol

* For research use only. Not for human or veterinary use.

sodium;hypochlorite;pentahydrate -

Specification

Molecular Formula ClH10NaO6
Molecular Weight 164.52 g/mol
IUPAC Name sodium;hypochlorite;pentahydrate
Standard InChI InChI=1S/ClO.Na.5H2O/c1-2;;;;;;/h;;5*1H2/q-1;+1;;;;;
Standard InChI Key FHKLOBNGYGFRSF-UHFFFAOYSA-N
Isomeric SMILES O.O.O.O.O.[O-]Cl.[Na+]
Canonical SMILES O.O.O.O.O.[O-]Cl.[Na+]

Introduction

Chemical and Physical Properties

Sodium hypochlorite pentahydrate crystallizes as pale greenish-yellow orthorhombic crystals with a molecular weight of 165.53 g/mol . Its structure comprises a sodium cation (Na⁺), a hypochlorite anion (OCl⁻), and five water molecules of crystallization. The pentahydrate form is notably more stable than aqueous sodium hypochlorite, decomposing at temperatures above 18°C .

Key Physical Parameters

PropertyValue
Melting Point18°C
Density1.600 g/cm³
Water SolubilityCompletely soluble
Available Chlorine Content39–42%

The compound’s solubility in organic solvents like methanol is limited, making it ideal for aqueous-phase reactions . Its crystalline structure stabilizes the hypochlorite ion, reducing decomposition into chlorate (ClO₃⁻) and chloride (Cl⁻) compared to liquid bleach .

Synthesis and Industrial Production

Laboratory Synthesis

The pentahydrate is synthesized by chlorinating a cold (15°C), concentrated sodium hydroxide solution (45–48%):

Cl2+2NaOHNaCl+NaOCl+H2O\text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O}

Cooling the filtrate precipitates NaOCl·5H₂O, which is isolated via centrifugal filtration . This method minimizes sodium chloride (NaCl) impurities, yielding a product with <0.12% NaCl.

Industrial-Scale Production

Industrial processes scale this reaction under tightly controlled conditions to maintain crystal stability. The final product contains 44% NaOCl by mass, with residual NaOH and NaCl concentrations below 0.05% and 0.12%, respectively. This high purity makes it suitable for precision applications, such as pharmaceutical synthesis .

Reactivity and Applications in Organic Synthesis

Oxidation Reactions

NaOCl·5H₂O is a potent oxidizer, converting secondary alcohols to ketones and primary alcohols to carboxylic acids or aldehydes, depending on reaction conditions . For example, trans-cyclic glycols undergo selective cleavage to diketones, a reaction leveraged in steroid synthesis :

trans-Cyclic Glycol+NaOCl\cdotp5H₂ODiketone+H2O\text{trans-Cyclic Glycol} + \text{NaOCl·5H₂O} \rightarrow \text{Diketone} + \text{H}_2\text{O}

Notably, trans-isomers react faster than cis-counterparts, a selectivity attributed to steric effects in the hypochlorite intermediate .

Sulfonyl Halide Synthesis

In acetic acid, NaOCl·5H₂O reacts with disulfides or thiols to yield sulfonyl chlorides :

RSSR+3NaOCl\cdotp5H₂O2RSO2Cl+3H2O\text{RSSR} + 3\text{NaOCl·5H₂O} \rightarrow 2\text{RSO}_2\text{Cl} + 3\text{H}_2\text{O}

Yields improve under a CO₂ atmosphere in (trifluoromethyl)benzene, where hypochlorous acid (HOCl) generation is optimized . Similarly, combining NaOCl·5H₂O with sodium bromide produces sulfonyl bromides via in situ HOBr formation .

PrecautionApplication
Use in well-ventilated areasPrevents chlorine gas accumulation
Store at ≤10°CInhibits thermal decomposition
Avoid contact with acids or reductantsPrevents violent reactions

Personal protective equipment (PPE), including nitrile gloves and face shields, is mandatory during handling .

Recent Research and Developments

Crystallographic Insights

Single-crystal X-ray studies reveal that NaOCl·5H₂O forms a hydrogen-bonded network, stabilizing the hypochlorite ion . The OCl⁻ ion exhibits a bent geometry (O-Cl-O angle: 110.5°), with water molecules occupying interstitial sites . This structural rigidity explains the compound’s enhanced stability over aqueous hypochlorite.

Green Chemistry Applications

Recent efforts focus on NaOCl·5H₂O as a sustainable oxidant. For instance, TEMPO-mediated oxidations using this reagent achieve >90% yields of aldehydes from alcohols, reducing waste compared to traditional Cr(VI)-based methods.

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